Benzyl 2-hydroxy-2-methylpropanoate
Overview
Description
Benzyl 2-hydroxy-2-methylpropanoate is a chemical compound with the CAS Number: 19444-23-6 . It has a molecular weight of 194.23 and its IUPAC name is this compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 2-hydroxy-isobutyric acid was protected with benzyl bromide, alkylated with ethyl iodide, deprotected, and esterified to afford 2-ethoxy-isobutyric acid chloromethyl ester . Another method involves the reaction of 2-hydroxy-2-methylpropanoic acid with sodium hydride in tetrahydrofuran, followed by the addition of (bromomethyl)benzene .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 194.23 .Scientific Research Applications
Biocatalytic Reactions
Benzyl 2-hydroxy-2-methylpropanoate plays a role in biocatalytic reactions. Kumar et al. (2015) discuss its use in regioselective acylation reactions, highlighting its effectiveness in selective acylation and deacylation processes (Kumar et al., 2015).
Synthesis of Antibiotics
Shirai and Nakai (1989) developed a synthetic route to 1β-methylcarbapenem antibiotics using a compound structurally related to this compound (Shirai & Nakai, 1989).
Iron-Catalyzed Benzylation
Kischel et al. (2007) explored the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including derivatives of this compound, demonstrating its utility in synthesizing pharmaceutically relevant compounds (Kischel et al., 2007).
Synthesis of Rotational Isomers
Ōki et al. (1994) synthesized rotational isomers of substituted 9-t-Butyltriptycenes using a derivative of this compound, illustrating its role in the synthesis of complex organic structures (Ōki et al., 1994).
Biocatalytic CC-Bond Reduction
Stueckler et al. (2010) utilized enoate reductases for the bioreduction of methyl 2-hydroxymethylacrylate, a compound related to this compound, for the asymmetric synthesis of (R)-configurated products (Stueckler et al., 2010).
Tandem Construction of C–O and C–C Bonds
Basavaiah et al. (2004) described a one-pot synthesis of 2-benzoxepines using Baylis–Hillman adducts of alkyl 3-aryl-3-hydroxy-2-methylenepropanoates, showcasing the compound's versatility in organic synthesis (Basavaiah et al., 2004).
Photopolymerization Applications
Guillaneuf et al. (2010) explored the use of a derivative of this compound in nitroxide-mediated photopolymerization, demonstrating its potential in polymer chemistry (Guillaneuf et al., 2010).
Synthesis of Protected Ribonucleosides
Kempe et al. (1982) achieved selective benzoylation of ribonucleosides, utilizing a compound closely related to this compound, to synthesize protected RNA (Kempe et al., 1982).
Optical Studies
Selvaraju et al. (2009) conducted spectroscopic and optical studies on methyl-para-hydroxy benzoate, a compound structurally similar to this compound, revealing its potential in nonlinear optical material applications (Selvaraju et al., 2009).
Electrophilic Mechanism in Hydroxylation
Hjelmeland et al. (1977) investigated the hydroxylation of monosubstituted 1,3-diphenylpropanes, structurally related to this compound, elucidating an electrophilic mechanism for this reaction (Hjelmeland et al., 1977).
Catalytic Deprotection and Asymmetric Tautomerization
Roy et al. (2001) demonstrated a catalytic process involving benzyl 2-benzoyl-2-phenylpropanoate, which is structurally analogous to this compound, showcasing its utility in asymmetric synthesis (Roy et al., 2001).
Oxidative Aryl Migration in Synthesis
Uemura et al. (1990) explored the synthesis of 2-arylpropanoic acids, using compounds structurally similar to this compound, highlighting its role in oxidative aryl migration processes (Uemura et al., 1990).
Application as a Chiral Auxiliary
Omote et al. (2006) utilized a compound related to this compound as a chiral auxiliary in asymmetric aldol reactions, showcasing its application in stereoselective synthesis (Omote et al., 2006).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that benzyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of Benzyl 2-hydroxy-2-methylpropanoate with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that benzyl compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzyl compounds can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
benzyl 2-hydroxy-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBEEQODOBJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552344 | |
Record name | Benzyl 2-hydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19444-23-6 | |
Record name | Benzyl 2-hydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.